molecular formula C28H26N4O4 B610538 1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid CAS No. 1396006-71-5

1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid

Cat. No. B610538
CAS RN: 1396006-71-5
M. Wt: 482.54
InChI Key: PXQUHYSYFWQRMF-LJQANCHMSA-N
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Description

RO-6842262 is a novel Potent LPA1 antagonist.

Mechanism of Action

Target of Action

The primary target of the compound, also known as “1-[4’-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1’-biphenyl]-4-yl]cyclopropanecarboxylic acid” or “Ro 6842262”, is the Lysophosphatidic Acid Receptor 1 (LPA1) . LPA1 is a G protein-coupled receptor that plays a crucial role in various biological functions, including cell proliferation, anti-apoptosis, and cell migration .

Mode of Action

Ro 6842262 is a potent LPA1 antagonist . It exhibits a high degree of selectivity for LPA1 over other LPA receptors, with an IC50 value of 25 nM . The compound interacts with its target by binding to the LPA1 receptor, thereby inhibiting the receptor’s activation by its natural ligand, Lysophosphatidic Acid (LPA) . This interaction results in the attenuation of LPA1-mediated signaling pathways .

Biochemical Pathways

The LPA1 receptor is known to mediate several signaling pathways, including Gi, Gq, G12, and β-arrestin signaling pathways . By antagonizing the LPA1 receptor, Ro 6842262 inhibits these pathways, thereby affecting various downstream effects. For instance, it has been shown to attenuate human lung fibroblast cell proliferation and contraction in vitro .

Pharmacokinetics

Ro 6842262 demonstrates excellent pharmacokinetic properties. It is orally bioavailable, with bioavailability reported as 70% in mice, 100% in rats, and 79% in monkeys . The compound also exhibits favorable clearance rates, with values of 37 mL/min/kg in mice, 15 mL/min/kg in rats, and 2 mL/min/kg in monkeys . These properties contribute to the compound’s effective bioavailability.

Result of Action

The molecular and cellular effects of Ro 6842262’s action primarily involve the inhibition of LPA1-mediated biological functions. For instance, it has been shown to attenuate human lung fibroblast cell proliferation and contraction in vitro . Additionally, it reduces plasma histamine levels in a mouse LPA-challenge model .

properties

IUPAC Name

1-[4-[4-[4-methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]triazol-1-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c1-18-25(29-27(35)36-19(2)20-6-4-3-5-7-20)32(31-30-18)24-14-10-22(11-15-24)21-8-12-23(13-9-21)28(16-17-28)26(33)34/h3-15,19H,16-17H2,1-2H3,(H,29,35)(H,33,34)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQUHYSYFWQRMF-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)OC(C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)O[C@H](C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid
Reactant of Route 2
1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid
Reactant of Route 4
1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid
Reactant of Route 5
1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid

Q & A

Q1: How does Ro 6842262 interact with LPA1 and what are the downstream effects observed in the study?

A1: The research paper primarily focuses on characterizing the pharmacological activity of Ro 6842262. The study reveals that Ro 6842262 acts as an inverse agonist of LPA1. [] This means that it binds to the receptor and not only blocks the action of agonists like lysophosphatidic acid (LPA) but also reduces the receptor's basal activity. The study employed a dynamic mass redistribution (DMR) assay and observed that Ro 6842262 effectively inhibited LPA1 signaling compared to control groups. [] While the exact downstream effects aren't elaborated upon in this specific paper, inhibiting LPA1 signaling is known to impact various cellular processes like proliferation, migration, and invasion, which are often dysregulated in diseases like cancer and fibrosis.

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